molecular formula C15H19N3O3S B2412575 N-Ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2361669-51-2

N-Ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide

Cat. No. B2412575
CAS RN: 2361669-51-2
M. Wt: 321.4
InChI Key: FCZBEQZTDOEBKQ-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide, commonly known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPPA is a piperazine derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer, and viral infections. EPPA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
EPPA has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell proliferation, and reducing viral replication. EPPA has also been shown to have a neuroprotective effect by reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPA is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, EPPA has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on EPPA. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as arthritis. Another potential direction is to study its potential use as a drug delivery system for the treatment of brain diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of EPPA and its potential applications in various fields of scientific research.

Synthesis Methods

EPPA can be synthesized using a simple one-pot reaction that involves the condensation of ethyl acetoacetate and 3-(2-bromoacetyl)thiophene-2-carboxylic acid followed by the reaction with piperazine. This synthesis method has been optimized to produce high yields of EPPA.

Scientific Research Applications

EPPA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-microbial properties. EPPA has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-12(19)17(4-2)10-13(20)18-8-7-16-15(21)14(18)11-6-5-9-22-11/h3,5-6,9,14H,1,4,7-8,10H2,2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZBEQZTDOEBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCNC(=O)C1C2=CC=CS2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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